Saptomycin D -

Saptomycin D

Catalog Number: EVT-1563552
CAS Number:
Molecular Formula: C35H37NO9
Molecular Weight: 615.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of saptomycin D can be approached through various methods, including solid-phase peptide synthesis and total synthesis techniques. Notably, the total synthesis method allows for precise modifications at specific sites on the molecule, which can enhance its antibacterial activity.

Molecular Structure Analysis

Structure and Data

Saptomycin D features a complex cyclic structure characterized by a branched cyclic nonribosomal assembly. The molecule consists of a peptide backbone with several unique amino acids, including D-amino acids and non-proteinogenic residues. The specific arrangement of these components contributes to its biological activity.

  • Molecular Formula: C₁₈H₃₃N₃O₆
  • Molecular Weight: Approximately 385.47 g/mol
  • Structural Features: The presence of an ester bond and a cyclic lactone contributes to its stability and activity against bacterial membranes .
Chemical Reactions Analysis

Reactions and Technical Details

Saptomycin D undergoes various chemical reactions that are crucial for its synthesis and functionality:

  1. Esterification Reactions: During synthesis, esterification reactions are employed to form key bonds between amino acids. This process typically involves activating carboxylic acids with coupling agents like diisopropylcarbodiimide.
  2. Cyclization: The formation of the cyclic structure is achieved through cyclization reactions that can be facilitated by specific ligation techniques or through enzymatic methods that promote ring closure .
  3. Deprotection Steps: Following synthesis, protective groups must be removed to yield the final active compound. This step is critical for ensuring that the functional groups are available for interaction with bacterial targets.
Mechanism of Action

Process and Data

Saptomycin D exerts its antibacterial effects primarily through disruption of bacterial cell membranes. The mechanism involves:

  1. Membrane Permeabilization: Saptomycin D binds to phosphatidylglycerol in bacterial membranes, leading to pore formation that disrupts membrane integrity.
  2. Depolarization: This binding causes a loss of membrane potential, which is essential for bacterial survival and function.
  3. Inhibition of Cell Wall Synthesis: Although less well-characterized, there is evidence suggesting that saptomycin D may also interfere with cell wall biosynthesis processes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Saptomycin D exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound's cyclic structure contributes to its stability under physiological conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range consistent with similar lipopeptides.

These properties influence its formulation as an antibiotic and its effectiveness in clinical applications .

Applications

Scientific Uses

Saptomycin D has significant potential in various scientific applications:

  1. Antimicrobial Agent: Its primary application is as an antibiotic against Gram-positive infections, particularly those caused by resistant strains such as methicillin-resistant Staphylococcus aureus.
  2. Research Tool: It serves as a model compound for studying structure-activity relationships in lipopeptides, aiding in the development of next-generation antibiotics.
  3. Clinical Investigations: Ongoing research explores its efficacy in treating severe infections where traditional antibiotics fail due to resistance mechanisms .
Introduction to Saptomycin D

Taxonomic Origins of Saptomycin D-Producing Organisms

Saptomycin D is a specialized secondary metabolite produced by the actinobacterium Streptomyces sp. HP530, a strain isolated from diverse soil ecosystems [1] [6]. The genus Streptomyces belongs to the phylum Actinomycetota and is renowned for its complex genomic architecture and prolific antibiotic production. These Gram-positive, filamentous bacteria exhibit a high GC content (68–74%) and large linear chromosomes (5.7–12.1 Mbps) that encode extensive secondary metabolic pathways [6]. Approximately 5–23% (average: 12%) of their protein-coding genes are dedicated to secondary metabolism, enabling biosynthesis of structurally diverse bioactive compounds [6]. The HP530 strain’s ecological niche—likely nutrient-rich soils—favors competitive interactions, driving the evolution of antimicrobial agents like Saptomycin D to suppress rival microorganisms [5] [6].

Table 1: Genomic and Metabolic Features of Saptomycin D-Producing Streptomyces

FeatureDescriptionSignificance
Genome Size~8.5 Mbps (average for Streptomyces)Encodes 7,130+ proteins; facilitates diverse secondary metabolism
GC Content68.8–74.7%Stabilizes DNA; correlates with thermostability and metabolic adaptability
Secondary Metabolism12% of genes dedicated to biosynthetic gene clusters (BGCs)Enables antibiotic production (e.g., Saptomycin D)
Notable EnzymesNonribosomal peptide synthetases (NRPS), glycosyltransferases, methyltransferasesAssemble complex scaffolds like pluramycins
Ecological RoleSoil saprophytes; decompose organic matterCompetitive microbial interactions drive antibiotic biosynthesis

Historical Discovery and Classification Within the Pluramycin Group

Saptomycin D was identified during antibiotic screening programs targeting Streptomyces-derived natural products. It belongs to the pluramycin family, initially characterized by Umezawa in the mid-20th century through isolation of compounds like kidamycin and hedamycin [5]. Pluramycins are defined by a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core (rings A–F), often decorated with amino sugars via C-glycosidic bonds at C8/C10 positions [5] [9]. Saptomycin D shares this anthrapyranone skeleton but is classified as a pluramycinone—a subgroup lacking glycosylated residues—distinguishing it from heavily glycosylated classical pluramycins like kidamycin [5]. Its discovery expanded the structural diversity of this family, which exhibits instability under UV light and temperatures >60°C due to its enol ether and quinone moieties [5].

Table 2: Key Milestones in Pluramycin Research

Time PeriodDiscoveryStructural Insight
1950s–1960sKidamycin (S. phaeoverticillatus)First X-ray structure; established anthrapyranone core with di-C-glycosylation
1970s–1980sSapurimycin (Streptomyces sp. DO-116)Identified pluramycinone aglycon subclass
1990sAltromycins (Actinomycete AB1246E-26)Revealed vancomycin-altrose disaccharide at C5
2000sSaptomycin D (Streptomyces sp. HP530)Confirmed non-glycosylated variant with methylene carboxylic acid at C5

Comparative Analysis of Saptomycin D and Related Natural Products

Structurally, Saptomycin D (C₃₅H₃₇NO₉; MW 615.67 g/mol) features a methylene carboxylic acid at C5, aligning it with sapurimycin-type pluramycinones rather than glycosylated derivatives like kidamycin or altromycins [1] [5]. Its aglycon status contrasts with kidamycin, which possesses angolosamine and N,N-dimethylvancosamine sugars critical for DNA intercalation and antitumor activity [5] [9]. Biogenetically, pluramycinones like Saptomycin D arise from a type II polyketide synthase (PKS) pathway using nine malonyl-CoA units, whereas glycosylated pluramycins undergo additional enzymatic C-glycosylation via dedicated glycosyltransferases (e.g., Kid7/Kid21 in kidamycin biosynthesis) [5] [9].

Biologically, Saptomycin D demonstrates potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to membrane disruption but shows weaker efficacy against Gram-negative organisms and yeasts—a trait shared with non-glycosylated pluramycinones [1] [5]. By comparison, glycosylated pluramycins like kidamycin exhibit enhanced cytotoxicity (e.g., IC₅₀ 0.1–0.5 μM in MDA-MB-231 breast cancer cells) attributed to their DNA-alkylating capacity [5] [9].

Table 3: Structural and Functional Classification of Pluramycins

SubfamilyRepresentativesCore StructureKey ModificationsBiological Activity
PluramycinonesSaptomycin D, SapurimycinAnthraquinone-γ-pyrone aglyconMethylene carboxylic acid at C5Antibacterial; moderate antitumor
Classical PluramycinsKidamycin, HedamycinAnthrapyranone with C-glycosidesAminosugars at C8/C10DNA intercalation; potent antitumor
AltromycinsAltromycin BAnthrapyranone with disaccharideVancomycin-altrose at C5Sequence-selective alkylation

Interactive Comparison Highlight:

  • Structural Simplicity vs. Bioactivity: Aglycon pluramycinones like Saptomycin D trade glycosylation-dependent DNA targeting for membrane-permeabilizing effects.
  • Biosynthetic Flexibility: Glycosyltransferases (e.g., Kid7/Kid21) are absent in Saptomycin D BGCs, redirecting metabolic flux toward decarboxylation and methylation steps [9].

Properties

Product Name

Saptomycin D

IUPAC Name

[4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-(2-methyl-3-prop-1-enyloxiran-2-yl)-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate

Molecular Formula

C35H37NO9

Molecular Weight

615.7 g/mol

InChI

InChI=1S/C35H37NO9/c1-9-10-24-35(6,45-24)25-14-22(38)26-16(2)13-21-28(32(26)44-25)31(41)27-20(29(21)39)12-11-19(30(27)40)23-15-34(5,36(7)8)33(17(3)42-23)43-18(4)37/h9-14,17,23-24,33,40H,15H2,1-8H3

InChI Key

SEVRUPDCFLLSBX-UHFFFAOYSA-N

Synonyms

saptomycin D

Canonical SMILES

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.